1-Bromo-2-(heptyloxy)benzene
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Overview
Description
1-Bromo-2-(heptyloxy)benzene: is an organic compound with the molecular formula C13H19BrO . It consists of a benzene ring substituted with a bromine atom and a heptyloxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(heptyloxy)benzene can be synthesized through the bromination of 2-(heptyloxy)benzene . The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(heptyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding benzene derivative.
Scientific Research Applications
1-Bromo-2-(heptyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and bioactive compounds.
Chemical Biology: It is used in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(heptyloxy)benzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product. The heptyloxy group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is simpler in structure compared to 1-Bromo-2-(heptyloxy)benzene.
2-Bromoheptane: Contains a bromine atom and a heptyl group but lacks the aromatic benzene ring.
1-Bromo-2-(methoxy)benzene: Similar structure but with a methoxy group instead of a heptyloxy group.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a heptyloxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and research applications.
Properties
IUPAC Name |
1-bromo-2-heptoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTQPVYKVKFJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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